molecular formula C10H13Cl2NO B12274755 5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride CAS No. 2070896-31-8

5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride

Cat. No.: B12274755
CAS No.: 2070896-31-8
M. Wt: 234.12 g/mol
InChI Key: GVGLJPUIORYMFC-UHFFFAOYSA-N
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Description

5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride is a chemical compound with the molecular formula C11H15Cl2NO. It is a derivative of pyridine, a basic heterocyclic organic compound. This compound is used in various chemical reactions and has applications in scientific research, particularly in organic synthesis and medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride typically involves the chlorination of 5-(tert-Butyl)pyridine-2-carboxylic acid. The reaction is carried out using thionyl chloride (SOCl2) as the chlorinating agent. The reaction conditions usually include refluxing the mixture to ensure complete conversion of the carboxylic acid to the acyl chloride .

Industrial Production Methods

Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of industrial-grade thionyl chloride and appropriate reaction vessels to handle the exothermic nature of the chlorination reaction. The product is then purified through recrystallization or distillation to achieve the desired purity .

Chemical Reactions Analysis

Types of Reactions

5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

    Amides: Formed from reactions with amines.

    Esters: Formed from reactions with alcohols.

    Carboxylic Acids: Formed from hydrolysis.

    Alcohols: Formed from reduction.

Scientific Research Applications

5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride is used in various scientific research applications:

Mechanism of Action

The mechanism of action of 5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride primarily involves its reactivity as an acylating agent. The acyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity is exploited in various chemical transformations to introduce the pyridine-2-carbonyl group into target molecules .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(tert-Butyl)pyridine-2-carbonyl Chloride Hydrochloride is unique due to the presence of the tert-butyl group, which provides steric hindrance and influences the compound’s reactivity. This makes it a valuable intermediate in the synthesis of sterically demanding molecules .

Properties

CAS No.

2070896-31-8

Molecular Formula

C10H13Cl2NO

Molecular Weight

234.12 g/mol

IUPAC Name

5-tert-butylpyridine-2-carbonyl chloride;hydrochloride

InChI

InChI=1S/C10H12ClNO.ClH/c1-10(2,3)7-4-5-8(9(11)13)12-6-7;/h4-6H,1-3H3;1H

InChI Key

GVGLJPUIORYMFC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1=CN=C(C=C1)C(=O)Cl.Cl

Origin of Product

United States

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